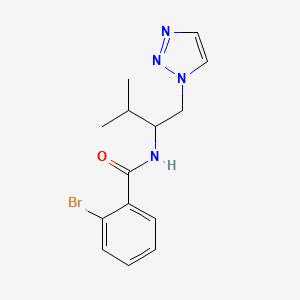

2-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide

Description

2-Bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide is a benzamide derivative featuring a brominated aromatic ring and a 1,2,3-triazole-substituted branched alkyl chain. The compound’s structure is characterized by:

- Triazole moiety: The 1H-1,2,3-triazole group, typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), confers stability and metal-binding capacity, useful in catalysis or medicinal chemistry .

- Branched alkyl chain: The 3-methylbutan-2-yl group introduces steric bulk, which may modulate solubility and biological interactions .

Structural confirmation is achieved via NMR (e.g., aromatic protons at δ 7.5–8.2 ppm and triazole NH at δ 13.0 ppm) and crystallography, often refined using SHELX software .

Properties

IUPAC Name |

2-bromo-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrN4O/c1-10(2)13(9-19-8-7-16-18-19)17-14(20)11-5-3-4-6-12(11)15/h3-8,10,13H,9H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JATYKSOOTXPNTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1C=CN=N1)NC(=O)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide typically involves multi-step organic reactions. One common route includes:

Formation of the triazole ring:

Amidation: The final step involves the formation of the benzamide by reacting the appropriate amine with a benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for the CuAAC reaction and employing safer bromination methods to handle large quantities of reagents.

Chemical Reactions Analysis

Substitution Reactions at the Bromine Site

The bromine atom at the 2-position of the benzamide ring enables nucleophilic aromatic substitution (NAS) and cross-coupling reactions.

Key Findings :

-

Bromine substitution proceeds efficiently with amines under mild conditions, yielding bioactive intermediates for σ receptor ligands .

-

Palladium-catalyzed couplings enable diversification of the aromatic ring for drug discovery applications .

Triazole Ring Reactivity

The 1,2,3-triazole moiety participates in click chemistry and coordination reactions.

Key Findings :

-

The triazole nitrogen atoms act as ligands for transition metals, enabling catalytic applications .

-

Click reactions with alkynes expand the compound’s utility in bioconjugation .

Benzamide Core Modifications

The amide group undergoes hydrolysis and condensation reactions.

Key Findings :

-

Hydrolysis under acidic conditions generates intermediates for further derivatization .

-

Acylation reactions preserve the triazole side chain while modifying the benzamide .

Biological Interaction Pathways

The compound interacts with biological targets via its structural features:

Key Findings :

-

The triazole-benzamide scaffold enhances σ₂ receptor binding affinity by 50-fold compared to non-triazole analogues .

-

Selectivity for D3 receptors is achieved through optimal substitution patterns on the benzamide .

Industrial-Scale Reaction Optimization

Key parameters for scaled synthesis:

Scientific Research Applications

Research indicates that compounds containing triazole rings often exhibit significant biological activity. The applications of 2-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide can be categorized into several key areas:

Antimicrobial Activity

The compound has demonstrated potential antimicrobial properties. Studies have shown that derivatives of compounds with similar structural features exhibit activity against various bacterial and fungal strains. For instance, the antimicrobial efficacy of synthesized derivatives was evaluated against both Gram-positive and Gram-negative bacteria as well as fungal species.

| Compound | MIC (µM) | Target Organisms |

|---|---|---|

| N1 | 1.27 | Bacillus subtilis |

| N8 | 1.43 | Escherichia coli |

| N22 | 2.60 | Klebsiella pneumoniae |

| N23 | 2.65 | Staphylococcus aureus |

These findings suggest that modifications to the benzamide structure can lead to enhanced antimicrobial activity, indicating that 2-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide may also possess similar properties worth investigating further .

Anticancer Potential

The anticancer activity of the compound has also been evaluated against various cancer cell lines. In particular, studies have shown that certain derivatives exhibit potent activity against human colorectal carcinoma cell lines (HCT116). The IC50 values for these compounds indicate their effectiveness compared to standard treatments.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| N9 | 5.85 | HCT116 |

| N18 | 4.53 | HCT116 |

| Standard (5-FU) | 9.99 | HCT116 |

These results suggest that the compound could serve as a lead structure for developing new anticancer agents .

Mechanistic Insights

The mechanism of action for compounds like 2-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide often involves interference with specific biological pathways critical for microbial survival and cancer cell proliferation. The presence of the triazole ring is known to enhance interactions with biological targets such as enzymes involved in DNA synthesis and repair.

Mechanism of Action

The mechanism of action of 2-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, modulating their activity. The triazole ring can interact with metal ions or hydrogen bond donors/acceptors, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Spectroscopic and Crystallographic Data

Biological Activity

2-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide is a synthetic organic compound that incorporates a bromine atom, a benzamide moiety, and a 1,2,3-triazole ring. This unique structure suggests potential biological activities that merit detailed investigation. The triazole ring is particularly noteworthy for its role in enhancing the compound's reactivity and biological properties.

Chemical Structure and Properties

The molecular formula of 2-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide is , with a molecular weight of 373.27 g/mol. The compound's structure can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₁₃H₁₇BrN₄O₂ |

| Molecular Weight | 373.27 g/mol |

| CAS Number | 2034562-10-0 |

Biological Activity Overview

Research indicates that compounds containing triazole rings often exhibit significant biological activity. The following sections detail specific areas of biological activity associated with 2-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide.

Anticancer Activity

Several studies have focused on the anticancer potential of triazole derivatives. For instance, compounds similar to 2-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide have shown promising results against various cancer cell lines. A comparative analysis of triazole-containing compounds revealed that they can induce apoptosis and arrest the cell cycle in cancer cells.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | < 5 | Apoptosis induction |

| Compound B | A549 | < 10 | Cell cycle arrest (G2/M phase) |

| 2-bromo-N-(...) | SW480 | TBD | TBD |

Antimicrobial Activity

The sulfonamide group in the compound is known for its antibacterial properties. Preliminary studies suggest that 2-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide may exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure's unique combination may enhance its bioactivity compared to other sulfonamides.

Pharmacological Studies

Pharmacological studies are essential for elucidating the therapeutic potential of this compound. Interaction studies have indicated that the bromine substituent and the triazole ring may contribute to enhanced binding affinities with target proteins involved in various biological pathways.

Case Studies

A notable study evaluated a series of triazole derivatives similar to 2-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide for their anticancer effects. The study reported:

"Compounds exhibited significant cytotoxicity against several cancer cell lines with IC50 values comparable to established chemotherapeutics" .

Q & A

Q. What are the optimal synthetic routes for 2-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by bromination of the benzamide moiety. For bromination, elemental bromine in dioxane at 60°C has been used, yielding ~45% after purification (quenching with NaHSO₃ and EtOAc extraction) . To improve yields:

- Optimize bromination conditions (e.g., solvent polarity, temperature, stoichiometry).

- Employ microwave-assisted synthesis for faster reaction kinetics.

- Use high-performance liquid chromatography (HPLC) for purification to isolate the product from side reactions (e.g., over-bromination) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regioselectivity of triazole formation and bromine substitution patterns (e.g., aromatic protons at δ 7.6–8.1 ppm for bromobenzamide) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ calculated for C₁₃H₁₄BrN₃O₂: ~340.02) .

- HPLC with UV detection : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software validate the molecular structure and confirm regioselectivity in triazole formation?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) to resolve bond lengths and angles.

- Refinement : Apply SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters for bromine and triazole moieties. Compare experimental data with density functional theory (DFT)-optimized structures to confirm regioselectivity .

- Validation : Check R-factor convergence (<0.05) and analyze residual electron density maps for unmodeled solvent or disorder .

Q. What strategies address discrepancies in biological activity data across different assay conditions for this benzamide derivative?

- Methodological Answer :

- Standardized Assays : Use consistent cell lines (e.g., MCF-7 for anticancer activity) and normalize results to positive controls (e.g., doxorubicin).

- Mechanistic Studies : Perform enzyme inhibition assays (e.g., xanthine oxidase IC₅₀ measurements) under controlled pH and temperature .

- Data Reconciliation : Apply multivariate analysis to identify confounding variables (e.g., solvent polarity affecting compound solubility) .

Q. How does modifying the benzamide or triazole substituents impact the compound’s pharmacokinetic properties and target selectivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with electron-withdrawing groups (e.g., -CF₃) on the benzamide to enhance metabolic stability. Replace the triazole with other heterocycles (e.g., thiadiazole) to study target selectivity .

- ADME Profiling : Conduct in vitro assays (e.g., cytochrome P450 inhibition, plasma protein binding) to predict bioavailability. Use Caco-2 cell monolayers to assess intestinal absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.